preQ1-alkyne
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Overview
Description
preQ1-alkyne: is a modified analog of the natural substrate prequeosine1 (preQ1). It contains an alkyne handle that enables users to attach additional groups to prequeosine1 via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound is particularly useful in generating photoactivatable probes that can control CRISPR gene editing via the RNA-TAG method .
Preparation Methods
Synthetic Routes and Reaction Conditions: preQ1-alkyne can be synthesized through a series of chemical reactions. One common method involves the modification of prequeosine1 to introduce an alkyne handle.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving protection-deprotection strategies and the use of alkyne-containing reagents. The process is optimized for high yield and purity, often involving chromatographic purification techniques .
Chemical Reactions Analysis
Types of Reactions: . This reaction is highly specific and efficient, allowing for the attachment of various functional groups to the alkyne moiety.
Common Reagents and Conditions:
- Copper(I) sulfate (CuSO4)
- Sodium ascorbate
- Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA)
These reagents are used under mild conditions, typically in aqueous or organic solvents, to facilitate the cycloaddition reaction .
Major Products: The major products formed from these reactions are triazole-linked conjugates, which can be further utilized in various biochemical and molecular biology applications .
Scientific Research Applications
preQ1-alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
- Chemistry: Used as a reagent in click chemistry to create complex molecular architectures .
- Biology: Employed in the study of RNA modifications and interactions, particularly in the context of tRNA and riboswitches .
- Medicine: Utilized in the development of photoactivatable probes for controlling gene expression and editing via CRISPR technology .
- Industry: Applied in the synthesis of bioconjugates and the development of new materials with specific functional properties .
Mechanism of Action
The mechanism of action of preQ1-alkyne involves its incorporation into RNA molecules via transglycosylation. The alkyne handle allows for the attachment of various functional groups through CuAAC click chemistry, enabling the creation of photoactivatable probes and other functional molecules . This process involves the specific recognition and modification of RNA by enzymes such as tRNA-guanine transglycosylase (TGT), which facilitates the incorporation of this compound into tRNA .
Comparison with Similar Compounds
preQ1-alkyne is unique due to its alkyne handle, which allows for specific and efficient click chemistry reactions. Similar compounds include:
- preQ1-biotin: Contains a biotin handle for affinity purification .
- preQ1-azide: Contains an azide handle for click chemistry reactions .
These compounds share similar core structures but differ in their functional handles, which confer distinct properties and applications.
Properties
Molecular Formula |
C19H28N6O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H28N6O3/c1-2-10-28-11-7-15(26)22-9-6-4-3-5-8-21-12-14-13-23-17-16(14)18(27)25-19(20)24-17/h1,13,21H,3-12H2,(H,22,26)(H4,20,23,24,25,27) |
InChI Key |
RMIRLWUMBNPANM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCC(=O)NCCCCCCNCC1=CNC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
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